molecular formula C8H9ClFNO B2819673 (3R)-4-Fluoro-2,3-dihydrobenzo[B]furan-3-ylamine hydrochloride CAS No. 2102410-88-6

(3R)-4-Fluoro-2,3-dihydrobenzo[B]furan-3-ylamine hydrochloride

Cat. No. B2819673
CAS RN: 2102410-88-6
M. Wt: 189.61
InChI Key: UYHZWXUWYDOLLQ-RGMNGODLSA-N
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Description

Synthesis Analysis

The synthesis of furan derivatives has been a topic of interest in recent years due to their potential applications in various fields. Furan derivatives can be synthesized from biomass, such as sugar cane bagasse, maize cob, and rice husk . They can also be synthesized through various methods including cycloaddition and cycloisomerization reactions .

Scientific Research Applications

Synthesis and Biological Evaluation

  • A series of hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole, synthesized through a one-pot Povarov reaction, were evaluated for their antitubercular activity against Mycobacterium tuberculosis, showing promising results with some compounds exhibiting significant activity (Kantevari et al., 2011).

Pharmaceutical Applications

  • Novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine were synthesized and showed significant antidepressant and antianxiety activities in animal models, indicating potential therapeutic applications (Kumar et al., 2017).

Environmental Chemistry

  • The study on the OH-initiated photo-oxidation of furan compounds provides insights into atmospheric chemistry, highlighting the formation of 1,4-dicarbonyl products with environmental implications (Alvarez et al., 2009).

Organic Synthesis and Chemical Properties

  • Research on the oxidative recyclization of specific dihydrobenzo[b]furan compounds has contributed to the understanding of chemical reactions and potential applications in synthetic chemistry (Karlivāns & Valters, 2004).

Anticancer Activity

  • Fluoro substituted benzo[b]pyran compounds were synthesized and evaluated for their anti-lung cancer activity, demonstrating the potential for development as anticancer agents (Hammam et al., 2005).

properties

IUPAC Name

(3R)-4-fluoro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO.ClH/c9-5-2-1-3-7-8(5)6(10)4-11-7;/h1-3,6H,4,10H2;1H/t6-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYHZWXUWYDOLLQ-RGMNGODLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C=CC=C2F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C2=C(O1)C=CC=C2F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-4-Fluoro-2,3-dihydrobenzo[B]furan-3-ylamine hydrochloride

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